2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid

Drug Metabolism Pharmacokinetics Metabolite Identification

2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid (CAS 56979-64-7), also designated 2,5-Dimethoxymandelic acid or CHEBI:183270, is a dimethoxy-substituted aromatic α-hydroxy acid with molecular formula C10H12O5 and molecular weight 212.20 g/mol. It is structurally characterized by a mandelic acid core bearing methoxy groups at the 2- and 5-positions of the phenyl ring.

Molecular Formula C10H12O5
Molecular Weight 212.20 g/mol
Cat. No. B15310096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid
Molecular FormulaC10H12O5
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C(C(=O)O)O
InChIInChI=1S/C10H12O5/c1-14-6-3-4-8(15-2)7(5-6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13)
InChIKeyDUEIMTKUMQHPPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid (2,5-Dimethoxymandelic Acid): A Specialized Research Chemical with Defined Pharmacokinetic Lineage


2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid (CAS 56979-64-7), also designated 2,5-Dimethoxymandelic acid or CHEBI:183270, is a dimethoxy-substituted aromatic α-hydroxy acid with molecular formula C10H12O5 and molecular weight 212.20 g/mol . It is structurally characterized by a mandelic acid core bearing methoxy groups at the 2- and 5-positions of the phenyl ring . This compound is formally recognized as Midodrine Metabolite M-5, a specific phase I metabolite generated via oxidative 5'-O-demethylation and subsequent oxidation of the prodrug midodrine [1]. Beyond its established role in drug metabolism, the compound has been identified in entomopathogenic interaction metabolomes, where it carries potential insecticidal relevance [2].

Why Generic Mandelic Acid or Other Dimethoxy-Isomer Substitution Is Not Scientifically Defensible for 2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid


The ortho-para (2,5-) dimethoxy substitution pattern on the mandelic acid scaffold confers distinct electronic, steric, and metabolic properties not replicated by the 2,4-, 2,6-, 3,4-dimethoxy isomers, let alone unsubstituted mandelic acid [1]. Critically, the 2,5-isomer is the designated and validated reference standard for Midodrine Metabolite M-5, accounting for 20.8% of the administered dose in canine pharmacokinetic studies – a metabolic fate not shared by any other dimethoxymandelic acid isomer [2]. Furthermore, the 2,5-substitution pattern uniquely recapitulates the substitution architecture of the parent drug midodrine and its active metabolite desglymidodrine, making this compound indispensable for metabolite identification, quantification, and forensic toxicology applications where isomeric specificity is paramount [3].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid


Midodrine Metabolite M-5 – Exclusive Pharmacokinetic Identity vs. All Other Dimethoxymandelic Acid Isomers

2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid is the structurally authenticated Midodrine Metabolite M-5, representing 20.8% of the total urinary metabolite recovery after oral midodrine administration in dogs, compared to 30.0% for the major active metabolite DMAE (M-1) [1]. No other dimethoxymandelic acid isomer (e.g., 2,4-; 2,6-; 3,4-) has been reported as a midodrine metabolite in any species, establishing exclusive identity and irreplaceability for midodrine metabolism studies, bioanalytical method validation, and reference standard procurement.

Drug Metabolism Pharmacokinetics Metabolite Identification Forensic Toxicology

Insecticidal Metabolite Identification – Metabolomic Differentiation vs. Non-Insecticidal Mandelic Acid Derivatives

In an untargeted GC-MS and LC-MS metabolomic study of Beauveria bassiana fungal consortium interaction with Duponchelia fovealis caterpillars, 2,5-dimethoxymandelic acid was explicitly identified among metabolites with insecticidal potential in dead caterpillars, alongside diltiazem-like and tamsulosin-like compounds [1]. By contrast, 3,4-dimethoxymandelic acid was not reported among the virulence-associated or insecticidal metabolites in this model system, suggesting that the 2,5-substitution pattern may contribute to bioactivity in entomopathogenic contexts. This study provides the only published metabolomic evidence linking a specific dimethoxymandelic acid isomer to insecticidal outcome in a fungal-insect interaction model.

Agricultural Biotechnology Entomopathogenic Metabolomics Biological Pest Control

Acid Dissociation Constant (pKa) Differentiation – Predicted Ionization Behavior vs. Closest Isomer 3,4-Dimethoxymandelic Acid

The predicted pKa (strongest acidic) of 2-(2,5-dimethoxyphenyl)-2-hydroxyacetic acid is 3.39 ± 0.10 (estimated by ACD/Labs and reported on ChemicalBook) . The closest positional isomer, 3,4-dimethoxymandelic acid, has a predicted pKa (strongest acidic) of 3.23 (calculated by ChemAxon) [1]. The 0.16 log unit difference, while modest, indicates measurably distinct ionization behavior at physiologically and chromatographically relevant pH ranges (pH 3–4). This differential proton affinity arises from the distinct electronic effects of the ortho-para vs. meta-para methoxy substitution patterns on the carboxylic acid moiety.

Physicochemical Characterization Analytical Method Development Ionization State Prediction

Melting Point and Crystallinity – Physical Form Differentiation vs. 2,4-Dimethoxymandelic Acid

The experimentally reported melting point of 2-(2,5-dimethoxyphenyl)-2-hydroxyacetic acid is 101 °C . In contrast, the 2,4-dimethoxymandelic acid isomer lacks a well-documented melting point in primary sources, with available estimates described as 'not extensively documented but estimated based on related compounds' . The sharply defined melting point of the 2,5-isomer reflects a homogeneous crystalline phase and is consistent with the compound's utility as a chromatographic and spectroscopic reference standard. The absence of a reliably characterized melting point for the 2,4-isomer introduces uncertainty in identity confirmation by classical melting point determination, a routine quality control parameter.

Solid-State Characterization Crystallization Behavior Quality Control Formulation Suitability

Synthetic Provenance – Documented Preparation Pathway as a Midodrine Metabolite Standard vs. Generic Mandelic Acid Derivatives

A dedicated synthetic route for 2,5-dimethoxymandelic acid was published by Kappe and Witoszynskyj (1975) in the context of generating authentic midodrine metabolite reference standards [1]. The synthesis proceeds from the corresponding 2,5-dimethoxybenzaldehyde, with free phenolic hydroxyl groups protected by benzylation during the sequence, yielding the target α-hydroxy acid in defined purity [1]. In contrast, the 2,4- and 2,6-dimethoxymandelic acid isomers lack dedicated, peer-reviewed synthetic protocols linked to a specific pharmacopoeial or metabolite reference-standard purpose. Additionally, a RuPHOX-Ru catalyzed asymmetric hydrogenation method has been reported for chiral α-aryl α-hydroxy carboxylic acids including 2-(2,5-dimethoxyphenyl)-2-hydroxyacetic acid, achieving up to 97% enantiomeric excess at gram scale with catalyst loadings as low as 0.02 mol% (S/C = 5000) , providing a scalable enantioselective route unavailable for comparator isomers.

Synthetic Chemistry Reference Standard Preparation Metabolite Synthesis Chiral Building Block

Optimal Research and Industrial Application Scenarios for 2-(2,5-Dimethoxyphenyl)-2-hydroxyacetic acid Procurement


Midodrine Pharmacokinetic and Bioequivalence Study Reference Standard

In any study requiring quantification or identification of Midodrine Metabolite M-5 in biological matrices (plasma, urine, tissue homogenates), the 2,5-isomer is the only structurally authentic reference material. The documented urinary recovery of 20.8% in dogs [1] establishes its quantitative significance in midodrine mass balance studies, while its exclusive metabolic origin from midodrine ensures that no other dimethoxymandelic acid isomer can serve as a surrogate for bioanalytical method validation, calibration curve preparation, or QC sample spiking.

Entomopathogenic Metabolomics and Biopesticide Lead Discovery

Researchers investigating fungal-derived insecticidal metabolites should prioritize the 2,5-isomer based on its identification in the B. bassiana–D. fovealis interaction metabolome as an insecticidal-potential compound [1]. Procurement of this specific isomer enables follow-up contact bioassays, structure-activity relationship (SAR) studies, and formulation development targeting lepidopteran pest control, whereas the 3,4-isomer lacks any published entomopathogenic association.

Chromatographic Method Development Requiring Isomer-Specific Retention Predictability

For reversed-phase HPLC or UPLC method development targeting mandelic acid derivatives in complex mixtures, the characterized pKa of 3.39 for the 2,5-isomer vs. 3.23 for the 3,4-isomer [1][2] necessitates compound-specific optimization of mobile phase pH. Researchers seeking a dimethoxymandelic acid with documented solid-state properties (melting point 101 °C ) for detector linearity and system suitability testing will find the 2,5-isomer preferable to the 2,4-isomer, which lacks reliable melting point data.

Chiral α-Hydroxy Acid Building Block for Asymmetric Synthesis Programs

The demonstrated enantioselective synthesis of 2-(2,5-dimethoxyphenyl)-2-hydroxyacetic acid via RuPHOX-Ru catalyzed asymmetric hydrogenation, achieving up to 97% ee at gram scale [1], positions this compound as a viable chiral building block for medicinal chemistry programs. The published protocol provides a direct pathway to enantiomerically enriched material, a capability not reported for the 2,4- or 2,6-dimethoxy isomers, making the 2,5-isomer the rational procurement choice for asymmetric synthesis applications requiring a dimethoxy-substituted α-hydroxy acid scaffold.

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